molecular formula C8H11BO4 B1592998 3-(Methoxymethoxy)phenylboronic acid CAS No. 216443-40-2

3-(Methoxymethoxy)phenylboronic acid

Cat. No. B1592998
Key on ui cas rn: 216443-40-2
M. Wt: 181.98 g/mol
InChI Key: VAPXDSYOTCGWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06831106B1

Procedure details

10 g (57.8 mmol) of 3-bromophenol are dissolved in 150 mL of anhydrous DMF. 2.55 g (63.6 mmol) of 60% sodium hydride are then added and the reaction medium is stirred for 1 hour. 4.83 mL (63.6 mmol) of methoxymethyl chloride are then added dropwise and the reaction mixture is stirred for 1 h. After treatment with saturated ammonium chloride solution, extraction with ethyl ether and evaporation of the solvents from the organic phase, the residue obtained is dissolved in 200 mL of anhydrous THF. The mixture is cooled to −78° C. and 25.4 mL (63.6 mmol) of 2.5M butyllithium solution are then added. After stirring for 1 hour at −78° C, 15 mL (65 mmol) of triisopropyl borate are added dropwise. The reaction medium is stirred for 1 hour and then warmed to room temperature, after which it is treated with 1N hydrochloric acid solution. The medium is then extracted with ethyl acetate, after which the organic phases are combined, dried and then concentrated under reduced pressure. After slurrying in heptane and then concentration, a brown solid is obtained (m.p.=45° C., m=5.8 g; Y=67%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
4.83 mL
Type
reactant
Reaction Step Three
Quantity
25.4 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[H-].[Na+].[CH3:11][O:12][CH2:13]Cl.C([Li])CCC.[B:20](OC(C)C)([O:25]C(C)C)[O:21]C(C)C.Cl>CN(C=O)C.C1COCC1>[CH3:11][O:12][CH2:13][O:8][C:4]1[CH:3]=[C:2]([B:20]([OH:25])[OH:21])[CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.55 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
4.83 mL
Type
reactant
Smiles
COCCl
Step Four
Name
Quantity
25.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
15 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction medium is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
After treatment with saturated ammonium chloride solution, extraction
CUSTOM
Type
CUSTOM
Details
with ethyl ether and evaporation of the solvents from the organic phase
CUSTOM
Type
CUSTOM
Details
the residue obtained
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at −78° C
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction medium is stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
The medium is then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
a brown solid is obtained (m.p.=45° C., m=5.8 g; Y=67%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COCOC=1C=C(C=CC1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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